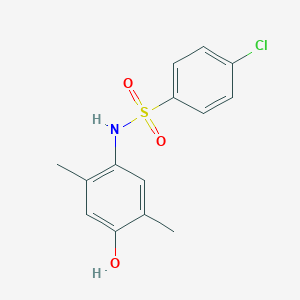

4-氯-N-(4-羟基-2,5-二甲基苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

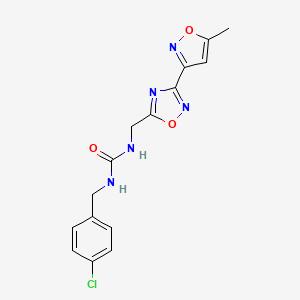

“4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide” is a synthetic compound with the molecular formula C14H14ClNO3S . Its average mass is 311.784 Da and its monoisotopic mass is 311.038300 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14ClNO2S/c1-10-3-4-11(2)14(9-10)16-19(17,18)13-7-5-12(15)6-8-13/h3-9,16H,1-2H3 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties were not available in the sources I found.科学研究应用

稠合杂环的合成

该化合物用于合成各种稠合杂环,这些杂环在药物研究中至关重要。 这些杂环通常表现出独特的生物活性,并且是许多治疗剂中的基本结构 .

抗菌活性

4-氯-N-(4-羟基-2,5-二甲基苯基)苯磺酰胺在抗菌药物发现方面显示出前景。 其结构有利于开发新的抗菌剂,特别是针对耐药菌株和真菌的抗菌剂 .

生物活性谱

该化合物的衍生物已对其生物活性谱进行了研究。 对其结构的修饰会导致生物功效的变化,包括增加亲脂性,这对药物吸收来说是一个理想的特性 .

合成方法

该化合物在合成化学中用作关键中间体。 它参与了喹诺酮衍生物合成方法的开发,喹诺酮衍生物在新型药物的创建中很重要 .

构效关系 (SAR) 研究

研究人员使用该化合物来了解喹诺酮的 SAR。 通过研究不同取代基如何影响生物活性,科学家可以设计具有针对性特性的更有效的药物 .

抗真菌应用

该化合物的特定类似物已显示出优异的抗真菌活性。 这在寻找治疗真菌感染的新方法方面尤为重要,因为真菌感染由于耐药性而变得越来越难以治疗 .

安全和危害

作用机制

Target of Action

The primary target of 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors, making it a promising target for antiproliferative agents .

Mode of Action

The compound interacts with CA IX, inhibiting its activity It is known that benzenesulfonamide derivatives can bind to the active site of carbonic anhydrases, disrupting their function .

Biochemical Pathways

The inhibition of CA IX affects the pH regulation in tumor cells. Normally, tumor cells shift their metabolism to anaerobic glycolysis, which significantly modifies the pH. The inhibition of CA IX disrupts this process, potentially leading to a less favorable environment for tumor growth .

Result of Action

The inhibition of CA IX by 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide can lead to antiproliferative effects. In studies, some benzenesulfonamide derivatives have shown significant inhibitory effects against cancer cell lines . For example, certain derivatives were able to induce apoptosis in MDA-MB-231 cells, a triple-negative breast cancer cell line .

属性

IUPAC Name |

4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c1-9-8-14(17)10(2)7-13(9)16-20(18,19)12-5-3-11(15)4-6-12/h3-8,16-17H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDDDCGNFUBLBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methoxy-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2H-chromene-3-carboxamide](/img/structure/B2356708.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2356709.png)

![(1R,5S)-8-((2-fluorophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2356715.png)

![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2356717.png)

![9-methoxy-2-methyl-4-[2-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2356720.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2356721.png)

![4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide](/img/structure/B2356725.png)